![molecular formula C13H7IN2O2 B14218440 Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- CAS No. 824405-32-5](/img/structure/B14218440.png)
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a pyridoquinoline core with an iodine atom at the 9th position and a methyl group at the 3rd position. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . This method is widely used for the synthesis of quinoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and green chemistry principles is also considered to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: The iodine atom at the 9th position can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Aplicaciones Científicas De Investigación
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- involves its interaction with various molecular targets and pathways. The iodine and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[3,2-g]quinoline-5,10-dione: Similar structure but different positioning of nitrogen atoms.
3,9-dimethylpyrido[2,3-g]quinoline-5,10-dione: Similar structure with two methyl groups instead of one iodine and one methyl group.
Uniqueness
Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl- is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
824405-32-5 |
|---|---|
Fórmula molecular |
C13H7IN2O2 |
Peso molecular |
350.11 g/mol |
Nombre IUPAC |
9-iodo-3-methylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7IN2O2/c1-6-4-7-10(16-5-6)13(18)9-8(14)2-3-15-11(9)12(7)17/h2-5H,1H3 |
Clave InChI |
DVAYWHFPTVBTHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=O)C3=C(C=CN=C3C2=O)I)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


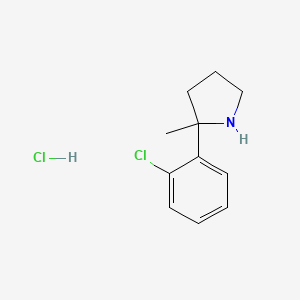
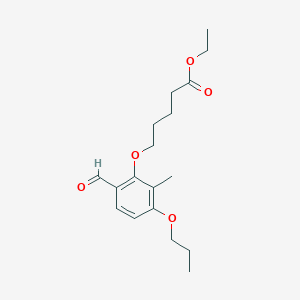


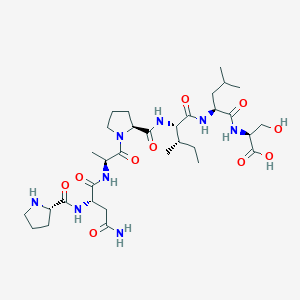


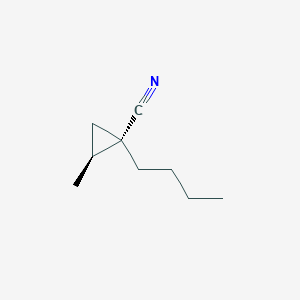
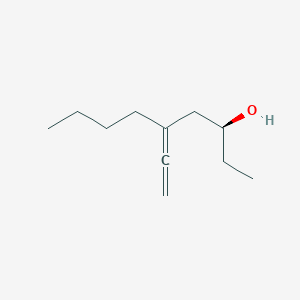
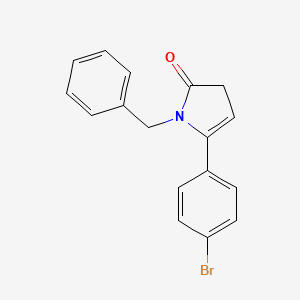
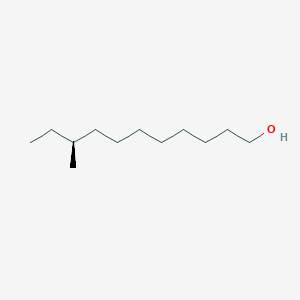
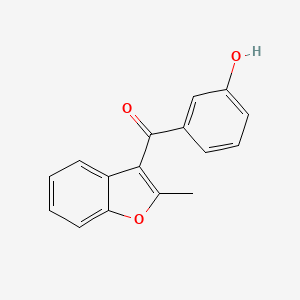

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
